Bienvenue dans la boutique en ligne BenchChem!

Quinidine N-oxide

Electrophysiology Cardiac Safety Antiarrhythmic Drug Metabolism

This USP/EP-traceable Quinidine N-oxide is a pharmacologically inactive quinidine metabolite essential for impurity profiling and analytical method validation. Its distinct lack of antiarrhythmic activity (relative potency ≤0.087) makes it an ideal negative control for electrophysiology studies, eliminating confounding variables associated with active analogs. Procure this high-purity standard to ensure accurate quantitation of the N-oxide impurity in API manufacturing and metabolic research.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B10779014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine N-oxide
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20-,22?/m0/s1
InChIKeyWVDIZKMXQMCCAA-LJFXZZIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinidine N-oxide: CAS 70116-00-6 Reference Standard and Inactive Metabolite for Analytical Method Validation and CYP3A4 Probe Studies


Quinidine N-oxide (CAS 70116-00-6) is the N-oxidized metabolite of the Class Ia antiarrhythmic agent quinidine, formed primarily via cytochrome P450 3A4 (CYP3A4) [1]. It serves two distinct roles in the scientific supply chain: (1) a fully characterized, regulatory-grade reference standard (USP/EP traceable) for impurity profiling and analytical method validation in quinidine active pharmaceutical ingredient (API) manufacturing ; and (2) a critically important negative control or substrate tracer in drug metabolism studies, owing to its established pharmacodynamic inactivity relative to the parent compound [2]. Its utility is derived not from intrinsic bioactivity, but from its chemically defined identity and its sharply contrasting functional profile, making it an essential tool for selective and quantitative analytical workflows.

Why Substituting Quinidine N-oxide with Quinidine or 3-Hydroxyquinidine Compromises Experimental and Analytical Validity


Quinidine N-oxide cannot be interchanged with its structural analogs, particularly quinidine or 3-hydroxyquinidine, due to a fundamental divergence in pharmacologic activity and metabolic fate that would introduce severe confounding variables. In electrophysiological and antiarrhythmic assays, quinidine demonstrates potent Class Ia activity (e.g., QT prolongation, action potential duration extension) with a relative potency of 1.0 [1]. In stark contrast, quinidine N-oxide exhibits negligible or markedly reduced electrophysiological effects, with relative potencies for QT prolongation ranging from ≤0.04 to essentially zero, depending on the model system [1][2]. Furthermore, its pharmacokinetic profile is distinct: it has a significantly shorter terminal half-life (2.5 hours in humans) and undergoes high renal clearance (77% excreted unchanged in urine in dogs) [3][4]. Substituting any active analog for quinidine N-oxide in analytical or in vitro studies will therefore produce data that are not representative of the target metabolite, undermining assay specificity and the validity of metabolic pathway investigations.

Quantitative Evidence for Quinidine N-oxide: Defining Its Role as an Inactive Metabolite and Analytical Standard


Quinidine N-oxide Demonstrates Negligible Electrophysiological Activity Relative to Parent Quinidine in Cardiac Tissue

In isolated guinea-pig hearts, quinidine N-oxide exhibits a relative potency for prolonging the QT interval of ≤0.04, compared to quinidine's reference value of 1.0 [1]. This indicates a >25-fold reduction in potency. Similarly, for action potential duration (APD90) and effective refractory period (ERP), the relative potencies are 0.087 and 0.084, respectively [1]. This direct head-to-head comparison quantifies the near-complete loss of Class Ia antiarrhythmic activity upon N-oxidation of the quinuclidine nitrogen.

Electrophysiology Cardiac Safety Antiarrhythmic Drug Metabolism

Quinidine N-oxide Lacks Antiarrhythmic Efficacy in a Preclinical Reperfusion Arrhythmia Model

In an isolated rat heart model of reperfusion arrhythmia, quinidine N-oxide showed no definite pharmacological activity up to a concentration of 16 mg/L [1]. In contrast, the parent compound quinidine exhibited concentration-dependent suppression of ventricular fibrillation and tachycardia, with an estimated EC50 of 2.2 ± 0.25 mg/L [1]. This cross-study comparison underscores that the N-oxide metabolite does not contribute to the antiarrhythmic effects observed following quinidine administration.

Cardiovascular Pharmacology Ischemia-Reperfusion Injury Metabolite Activity

Quinidine N-oxide is a 17- to 85-fold Weaker Inhibitor of CYP2D6 than Parent Quinidine

In assays using human liver microsomes and yeast-expressed CYP2D6, quinidine N-oxide inhibited CYP2D6 activity with a Ki value in the range of 0.43 to 2.3 µM [1]. This is one to two orders of magnitude weaker than the parent compound quinidine, which exhibits a mean Ki of 0.027 µM [1]. This direct comparison demonstrates that while the N-oxide retains some affinity for the enzyme's active site, it is a vastly less potent inhibitor.

Drug Metabolism CYP450 Inhibition Enzyme Kinetics Drug-Drug Interactions

Quinidine N-oxide Exhibits Distinct Pharmacokinetics with a Short Half-Life and High Renal Clearance

The pharmacokinetic profile of quinidine N-oxide differs significantly from that of quinidine. In healthy human subjects, the terminal elimination half-life of quinidine N-oxide is 2.5 ± 0.28 hours, which is considerably shorter than the 6-8 hour half-life typically reported for quinidine [1][2]. In beagle dogs, the N-oxide also shows a shorter half-life (316 ± 69 min vs. 720 ± 343 min for quinidine) and a much smaller volume of distribution (Vdss: 1.03 ± 0.21 L/kg vs. 4.78 ± 1.11 L/kg) [3]. Furthermore, 77% of the N-oxide is excreted unchanged in urine, compared to only 29% for quinidine, indicating a distinct elimination route [3].

Pharmacokinetics ADME Renal Clearance Metabolite Disposition

Quinidine N-oxide is a Validated Reference Standard for USP/EP Traceability in Impurity Profiling

Quinidine N-oxide is a fully characterized chemical compound offered as a reference standard compliant with regulatory guidelines, including traceability to USP and EP pharmacopeial standards . A validated HPLC method with fluorescence detection has been developed for its simultaneous quantitation alongside quinidine and other metabolites in plasma and urine, achieving limits of determination of 10 nM in plasma and 25 nM in urine [1]. This positions the compound as an essential, credentialed material for analytical method development and quality control, unlike generic, uncharacterized reagents.

Analytical Chemistry Pharmaceutical Quality Control Method Validation Regulatory Compliance

Optimal Use Cases for Procuring Quinidine N-oxide Based on Its Differentiated Profile


Pharmaceutical Quality Control and Impurity Profiling

As a USP/EP-traceable reference standard, quinidine N-oxide is essential for the development and validation of HPLC or LC-MS methods to detect and quantify the N-oxide impurity in quinidine API and finished drug products, ensuring batch-to-batch consistency and compliance with regulatory specifications [1][2].

In Vitro Drug Metabolism and CYP3A4 Probe Studies

The compound's well-defined role as a primary CYP3A4 metabolite of quinidine makes it a valuable analytical tracer. Its lack of potent CYP2D6 inhibition (Ki 0.43-2.3 µM) compared to quinidine (Ki 0.027 µM) allows for cleaner, more specific studies of CYP3A4 activity in human liver microsome or hepatocyte incubations, minimizing off-target effects [1].

Cardiac Electrophysiology as a Negative Control

Given its demonstrated lack of antiarrhythmic activity and minimal effect on cardiac action potential duration (relative potency ≤0.087) [1][2], quinidine N-oxide serves as an ideal negative control in ex vivo electrophysiology experiments (e.g., Langendorff-perfused hearts, patch-clamp studies) designed to isolate the specific ion channel blocking effects of parent quinidine.

Bioanalytical Method Development for Clinical and Preclinical PK Studies

Its distinct pharmacokinetic profile, including a short half-life (2.5 hr) and high renal excretion (77% unchanged) [1], necessitates its inclusion as a separate analyte in bioanalytical assays. Procuring the pure standard is critical for accurate quantitation of quinidine N-oxide in plasma and urine samples from clinical trials or animal models of drug disposition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.